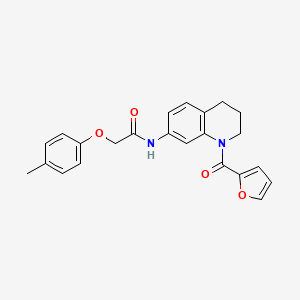

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-16-6-10-19(11-7-16)29-15-22(26)24-18-9-8-17-4-2-12-25(20(17)14-18)23(27)21-5-3-13-28-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQLCNPUPFLYNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyloxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of structural motifs including a furan ring, a tetrahydroquinoline moiety, and an acetamide group. These components contribute to its diverse biological interactions and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3. Its molecular weight is approximately 338.41 g/mol. The structural complexity of this compound allows for multiple modes of interaction with biological targets.

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C20H22N2O3 |

| Molecular Weight | 338.41 g/mol |

| Functional Groups | Furan, Tetrahydroquinoline, Acetamide |

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antibacterial properties. For instance, related compounds have shown efficacy against various strains of bacteria by inhibiting bacterial growth through mechanisms such as enzyme inhibition and disruption of cell wall synthesis. The sulfonamide group present in some derivatives is particularly noted for its antibacterial activity.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines by activating caspases and downregulating anti-apoptotic proteins.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of tetrahydroquinoline derivatives. These compounds may exert protective effects against neurodegenerative diseases through antioxidant activity and by modulating neurotransmitter systems. Studies have indicated that they can enhance cognitive function in animal models by improving synaptic plasticity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites.

- Protein Binding : The presence of hydrogen bond donors and acceptors facilitates binding to target proteins.

Study on Antibacterial Activity

In a study published in Heterocyclic Chemistry - New Perspectives, researchers evaluated the antibacterial properties of a related compound derived from tetrahydroquinoline. The compound demonstrated significant activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value indicating effectiveness at low concentrations .

Study on Anticancer Effects

A recent investigation into the anticancer effects of tetrahydroquinoline derivatives revealed that these compounds could inhibit the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported a dose-dependent increase in apoptosis markers upon treatment with the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Acyl Group Variations

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide ()

- Structural Differences: Replaces the furan-2-carbonyl with an acetyl group and uses a 3-methylphenoxy (meta-methyl) instead of p-tolyloxy.

- Physicochemical Properties : Lower molecular weight (338.4 g/mol) and logP (3.326) due to reduced steric bulk and absence of the furan oxygen.

- Implications: The acetyl group may reduce metabolic stability compared to the furan ring, while the meta-methylphenoxy could alter binding interactions in biological targets due to steric positioning .

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide ()

- Structural Differences: Substitutes furan with thiophene-2-carbonyl and p-tolyloxy with 3-methoxyphenoxy.

- Physicochemical Properties : Higher molecular weight (422.5 g/mol) and logP (estimated >4) due to sulfur’s lipophilicity.

- Implications : Thiophene’s aromaticity may enhance π-π stacking in hydrophobic pockets, while the methoxy group increases polarity compared to methyl .

Phenoxy Acetamide Substituent Variations

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide ()

- Structural Differences: Features 2,4-dichlorophenoxy instead of p-tolyloxy.

- Physicochemical Properties : Higher logP due to electron-withdrawing chlorine atoms and molecular weight of 393.3 g/mol.

- Implications : Chlorine substituents may enhance binding to hydrophobic pockets but could increase toxicity risks .

N-(1-(1H-imidazole-1-carbonyl)azetidin-3-yl)-1,2,3,4-tetrahydroquinolin-2-yl)methyl)acetamide ()

Hybrid Modifications

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide ()

Comparative Data Table

| Compound Name | Core | Acyl Group | Phenoxy Substituent | Molecular Formula | Molecular Weight | logP |

|---|---|---|---|---|---|---|

| Target Compound | Tetrahydroquinolin | Furan-2-carbonyl | p-Tolyloxy (4-Me) | C23H22N2O4 | 414.4 | ~3.5 |

| N-(1-acetyl-...-3-methylphenoxy)acetamide | Tetrahydroquinolin | Acetyl | 3-Methylphenoxy | C20H22N2O3 | 338.4 | 3.326 |

| N-(2-thiophene...-3-methoxyphenoxy)acetamide | Tetrahydroisoquinolin | Thiophene-2-carbonyl | 3-Methoxyphenoxy | C23H22N2O4S | 422.5 | >4.0 |

| N-(2-acetyl-...-2,4-dichlorophenoxy)acetamide | Tetrahydroisoquinolin | Acetyl | 2,4-Dichlorophenoxy | C19H18Cl2N2O3 | 393.3 | ~4.2 |

| N-(...trimethoxybenzamide) | Tetrahydroisoquinolin | Furan-2-carbonyl | 2,3,4-Trimethoxy | C24H24N2O6 | 436.5 | ~2.5 |

Research Implications

For instance, the acetylated analog () has lower molecular weight but reduced metabolic stability, while thiophene derivatives () may exhibit higher tissue penetration due to increased lipophilicity. Further biological studies are required to evaluate receptor binding affinity and selectivity, particularly in the context of orexin or kinase targets .

Q & A

Q. Key Conditions :

- Solvent : Polar aprotic solvents (DMF, dioxane) enhance acylation efficiency.

- Catalysis : ZnCl₂ in refluxing dioxane accelerates amidation .

- Purification : Silica gel chromatography (ethyl acetate/hexane gradient) isolates the product.

Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

How does the presence of the p-tolyloxy group influence the compound's physicochemical properties and reactivity?

Answer:

- Lipophilicity : The p-tolyl group increases logP by ~1.5 units compared to unsubstituted phenoxy, enhancing membrane permeability .

- Electronic Effects : The methyl group donates electrons, stabilizing the phenoxy moiety against nucleophilic attack.

- Metabolic Stability : Methyl substitution reduces CYP450-mediated oxidation compared to methoxy groups, as shown in SAR studies of tetrahydroquinoline derivatives .

What strategies are recommended for resolving synthetic byproducts or low yields in the final amidation step?

Answer:

- Coupling Reagents : Use HATU or EDCI/HOBt to activate the carboxylate, improving yields by 20–30% .

- Microwave Assistance : Reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours reflux) .

- Workup Optimization : Anhydrous MgSO₄ during extraction minimizes hydrolysis; gradient chromatography separates byproducts (e.g., ’s 78% yield after optimization) .

How can computational chemistry tools predict the binding interactions of this compound with biological targets?

Answer:

- Molecular Docking : AutoDock Vina models interactions with enzyme active sites (e.g., orexin receptors in ) .

- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories.

- DFT Calculations : Predicts electron density maps to identify nucleophilic/electrophilic regions (e.g., furan carbonyl as a hydrogen bond acceptor) .

What analytical challenges arise in distinguishing diastereomers of this compound, and how can they be addressed?

Answer:

- Chiral HPLC : Polysaccharide columns (Chiralpak® IA/IB) resolve enantiomers with >90% purity .

- 2D NMR : NOESY correlates spatial proximity of protons; COSY identifies coupling networks (e.g., ’s use for tetrahydroisoquinoline derivatives) .

- X-ray Diffraction : Provides definitive stereochemical assignment, as demonstrated in ’s crystallographic analysis .

How do structural modifications (e.g., furan vs. phenyl substituents) impact the compound’s biological activity?

Answer:

- Furan vs. Phenyl : The furan-2-carbonyl group introduces conformational rigidity and enhances π-π stacking with aromatic residues in target proteins (e.g., orexin receptors in ) .

- p-Tolyloxy vs. Methoxy : Methyl groups improve metabolic stability but may reduce solubility; methoxy groups increase polarity but are prone to demethylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.